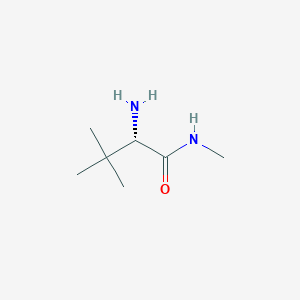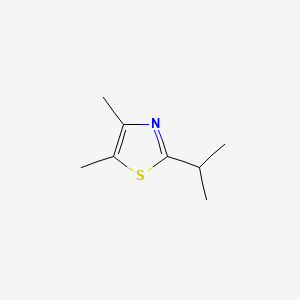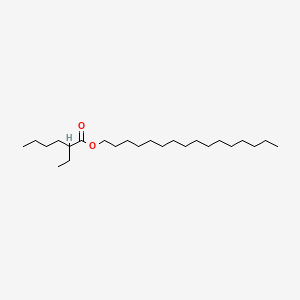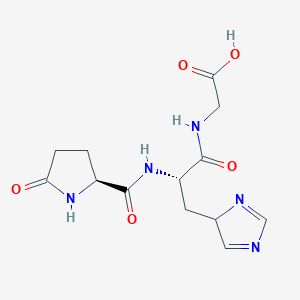
L-tert-ロイシンメチルアミド
概要
説明
L-tert-Leucine Methylamide is a non-proteinogenic chiral amino acid derivative with the molecular formula C7H16N2O. It is widely used as a chiral intermediate in the synthesis of various pharmaceuticals, including anticancer and antiviral drugs . This compound is known for its stability and versatility in various chemical reactions, making it a valuable component in both research and industrial applications .
科学的研究の応用
L-tert-Leucine Methylamide has a wide range of applications in scientific research. In chemistry, it is used as a chiral auxiliary in asymmetric synthesis . In biology and medicine, it serves as a crucial intermediate in the synthesis of drugs for treating diseases such as cancer and viral infections . Additionally, it is used in the development of biological inhibitors and other pharmaceutical compounds .
準備方法
Synthetic Routes and Reaction Conditions: L-tert-Leucine Methylamide can be synthesized through several methods. One common approach involves the asymmetric reduction of trimethylpyruvate catalyzed by NAD±dependent leucine dehydrogenase . Another method includes the chemical synthesis of racemic dl-tert-leucine, followed by optical isomer splitting .
Industrial Production Methods: In industrial settings, the production of L-tert-Leucine Methylamide often involves enzyme-catalyzed synthesis due to its high enantioselectivity and environmentally friendly nature . The use of multi-enzyme systems, such as the combination of leucine dehydrogenase and glucose dehydrogenase, has been shown to improve yield and stability .
化学反応の分析
Types of Reactions: L-tert-Leucine Methylamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include NAD+ for reduction reactions and various oxidizing agents for oxidation reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yield and stability .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of trimethylpyruvate with NAD+ results in the formation of L-tert-Leucine Methylamide .
作用機序
The mechanism of action of L-tert-Leucine Methylamide involves its role as a chiral intermediate in various biochemical pathways. It interacts with specific molecular targets, such as enzymes and receptors, to exert its effects . The pathways involved often include the reduction of trimethylpyruvate and the subsequent formation of L-tert-Leucine Methylamide .
類似化合物との比較
Similar Compounds: Similar compounds to L-tert-Leucine Methylamide include other non-proteinogenic chiral amino acids such as L-tert-Leucine and its derivatives .
Uniqueness: What sets L-tert-Leucine Methylamide apart from these similar compounds is its specific structure and stability, which make it particularly useful in the synthesis of pharmaceuticals . Its ability to undergo various chemical reactions with high enantioselectivity also contributes to its uniqueness .
特性
IUPAC Name |
(2S)-2-amino-N,3,3-trimethylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(2,3)5(8)6(10)9-4/h5H,8H2,1-4H3,(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKJNEIOHOEWLO-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393038 | |
| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89226-12-0 | |
| Record name | (2S)-2-Amino-N,3,3-trimethylbutanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89226-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-2-Amino-N-methyl-3,3-dimethylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanamide, 2-amino-N,3,3-trimethyl-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1584090.png)


